Enfenamic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'acide enfénamique implique généralement la condensation de l'acide o-chlorobenzoïque avec la 2,3-diméthylaniline en présence d'un catalyseur. La réaction est effectuée dans le N,N-diméthylformamide (DMF) à une température de 120-130°C . Le produit brut est ensuite soumis à des processus de raffinage, y compris le blanchiment et la cristallisation, pour obtenir le produit final .

Méthodes de Production Industrielle

La production industrielle de l'acide enfénamique suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation d'acide o-chlorobenzoïque et de 2,3-diméthylaniline dans des rapports molaires spécifiques, avec du carbonate de sodium comme agent liant acide. Le solvant principal, le DMF, peut être recyclé pour réduire les coûts de production .

Analyse Des Réactions Chimiques

Aqueous Chlorination Reactions

Mefenamic acid undergoes pH-dependent degradation in the presence of free available chlorine (FAC), producing transformation by-products with ecotoxicological implications .

Key Findings:

-

Kinetics :

The second-order rate constant (kₐₚₚ) for mefenamic acid chlorination decreases with increasing pH:pH kₐₚₚ (M⁻¹s⁻¹) 6 16.44 8 4.4 -

Transformation Pathways :

Four major by-products form via:-

Hydroxylation (mono- and di-hydroxylated derivatives).

-

Chlorination (chlorinated intermediates).

-

Oxidation (epoxide formation).

-

-

Ecotoxicology :

Monohydroxylated derivatives exhibit higher toxicity than the parent compound .

Reaction Steps:

-

Condensation :

-

Purification :

-

Bleaching : Activated carbon treatment.

-

Crystallization : Ethanol or methanol recrystallization.

-

| Parameter | Value/Ratio |

|---|---|

| Molar ratio (acid:amine) | 1:2–3 |

| Catalyst (Na₂CO₃) | 0.5–1:1 |

| Yield | High (>85%) |

Thermal Degradation and Stability

Mefenamic acid demonstrates thermal stability up to 230°C, with decomposition pathways influenced by polymorphic forms .

Polymorphic Behavior:

-

Form I : Most stable, columnar-layered structure with strong stacking interactions.

-

Form II : Columnar-layered but less stable (ΔE = −63.2 kcal/mol vs. −66.2 kcal/mol for Form I).

-

Form III : Least stable, isotropic packing.

| Interaction Type | Form I (kcal/mol) | Form II (kcal/mol) |

|---|---|---|

| Stacking (dimethylphenyl) | −36.5 | −28.6/−26.2 |

| Benzoic acid stacking | −89.8 | −66.2/−63.2 |

Pharmacological Interactions

Mefenamic acid inhibits cyclooxygenase (COX-1/COX-2), blocking prostaglandin synthesis via competitive binding .

Biochemical Reaction:

Solubility and Dissolution

Mefenamic acid’s low water solubility (0.004% at pH 7.1) is pH-dependent, improving in alkaline conditions .

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (pH 7.1) | 0.004 |

| Ethanol | 12.5 |

| DMSO | 8.2 |

Applications De Recherche Scientifique

Therapeutic Applications

1. Pain Management

- Dysmenorrhea : Enfenamic acid is commonly prescribed for the treatment of dysmenorrhea, providing significant relief from menstrual pain. Clinical studies have shown it to be effective in reducing pain intensity during menstruation compared to placebo treatments .

- Postoperative Pain : The drug has also been evaluated for its efficacy in managing postoperative pain, demonstrating favorable outcomes in reducing pain scores when administered post-surgery .

2. Anti-Inflammatory Effects

- Rheumatoid Arthritis and Osteoarthritis : this compound is utilized in managing chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its efficacy in reducing joint inflammation and associated pain has been well-documented .

- COVID-19 Management : Recent studies have explored the potential of this compound in treating COVID-19 related symptoms. It has been suggested that the drug can alleviate fever and reduce inflammatory markers like C-reactive protein (CRP) in patients with mild to moderate COVID-19 .

3. Neuroprotective Properties

- Alzheimer's Disease : Research indicates that this compound may possess neuroprotective effects, particularly in models of Alzheimer's disease. It has been shown to improve cognitive function and reduce neurotoxicity associated with amyloid-beta peptide exposure in neuronal cells . This suggests a potential role for this compound in the therapeutic landscape of neurodegenerative diseases.

4. Antiviral Activity

- Dengue Virus : Preliminary findings suggest that this compound may inhibit serine proteases involved in the replication cycle of the dengue virus, indicating a possible application in antiviral therapy . However, further clinical trials are necessary to substantiate these findings.

Case Studies

Mécanisme D'action

Enfenamic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . By blocking these enzymes, this compound effectively reduces inflammation, pain, and fever .

Comparaison Avec Des Composés Similaires

Composés Similaires

- Naproxène

- Ibuprofène

- Acide tolfénamique

- Acide méclofénamique

- Acide flufénamique

Unicité

L'acide enfénamique est unique parmi les AINS en raison de sa structure chimique spécifique, qui comprend un groupe 2,3-diméthylphényle attaché au noyau de l'acide anthranilique. Cette structure lui permet d'inhiber efficacement à la fois les enzymes COX-1 et COX-2, offrant des effets anti-inflammatoires et analgésiques puissants .

Activité Biologique

Enfenamic acid, a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), is primarily known for its analgesic and anti-inflammatory properties. This compound has garnered attention for its biological activities, particularly in the context of pain management and potential anticancer effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of other NSAIDs, but this compound also exhibits unique properties that may contribute to its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines, including human liver cancer (HuH-7), breast cancer (MCF-7), and lung carcinoma (A-549) cells. The mechanism behind this effect involves both COX-dependent and COX-independent pathways.

Case Study: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on several cancer cell lines. The results showed a dose-dependent decrease in cell viability across different concentrations:

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| HuH-7 | 15 | 45 |

| MCF-7 | 20 | 50 |

| A-549 | 25 | 40 |

| T24 | 30 | 38 |

The data indicate that this compound can effectively reduce cell viability and promote apoptosis in these cancer types, suggesting its potential as an anticancer therapeutic agent .

Central Nervous System Effects

While this compound is generally considered safe, there have been reports of central nervous system toxicity associated with its use. A case study documented a patient experiencing altered mental status and vomiting after taking this compound. The symptoms were attributed to possible CNS toxicity, emphasizing the need for caution when prescribing this medication .

Allergic Reactions

This compound can also trigger allergic reactions in some individuals. A notable case involved a patient who developed anaphylaxis after taking mefenamic acid—a related compound—highlighting the potential for cross-reactivity within the fenamate class. Symptoms included rash, myalgias, and angioedema, necessitating immediate medical intervention .

Propriétés

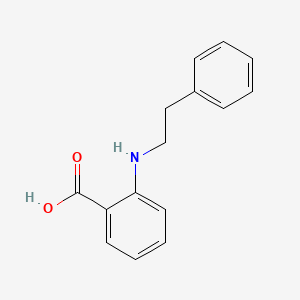

IUPAC Name |

2-(2-phenylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNLBEFKHHCAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057693 | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23049-93-6 | |

| Record name | Enfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enfenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.